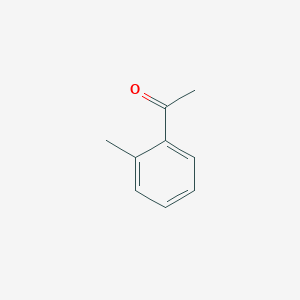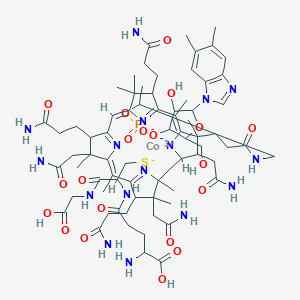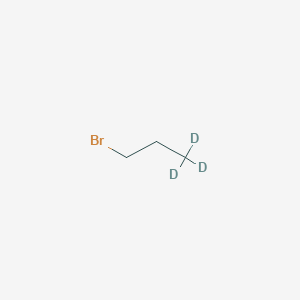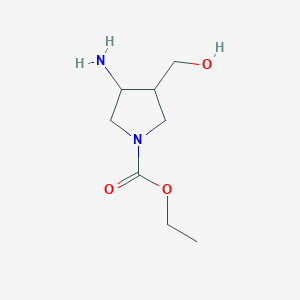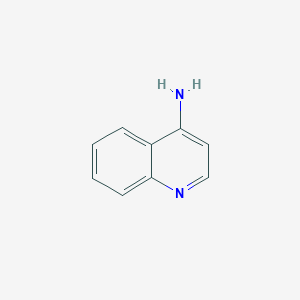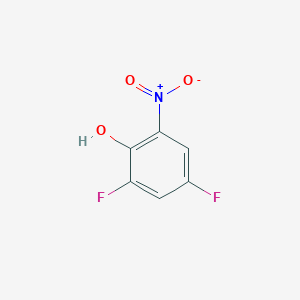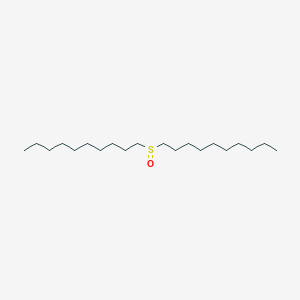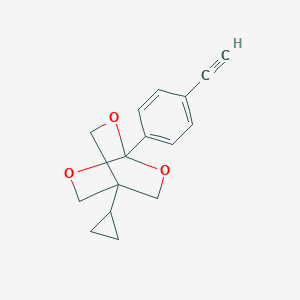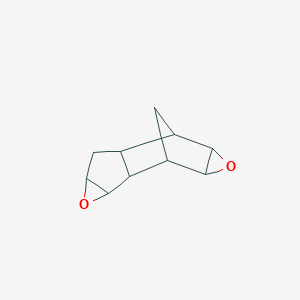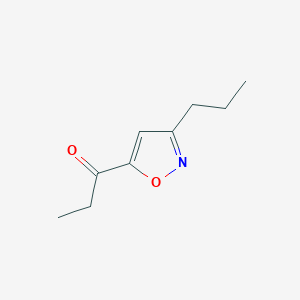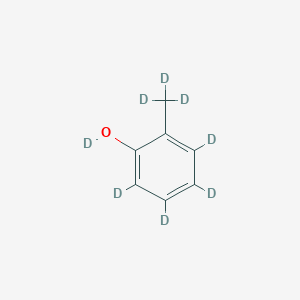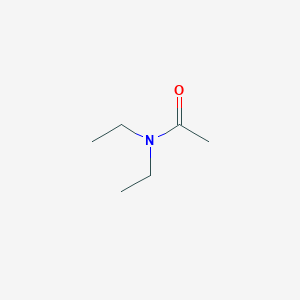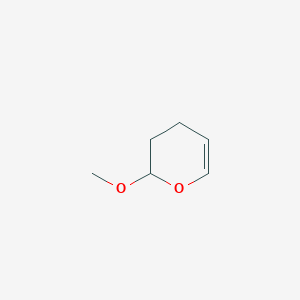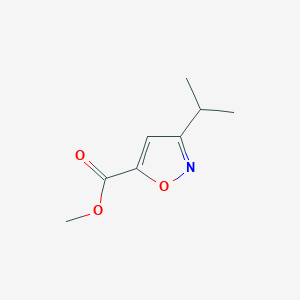
Methyl 3-isopropylisoxazole-5-carboxylate
Übersicht
Beschreibung
“Methyl 3-isopropylisoxazole-5-carboxylate” is a chemical compound with the molecular formula C8H11NO3 . It is used in various chemical reactions and has potential applications in different fields.
Synthesis Analysis
Several synthetic routes have been reported for the synthesis of isoxazole derivatives. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . A novel Wang resin‐bound 2,3‐dibromopropionate reagent has been developed and used as a potential dipolarophile for the facile preparation of methyl 3‐substituted‐isoxazole‐5‐carboxylates .
Molecular Structure Analysis
The molecular structure of “Methyl 3-isopropylisoxazole-5-carboxylate” consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Chemical Reactions Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is involved in various chemical reactions, including 1,3-dipolar cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-isopropylisoxazole-5-carboxylate” are not explicitly mentioned in the retrieved papers .
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Synthetic Routes
In the field of synthetic chemistry, isoxazole derivatives are synthesized using various techniques . Most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the drawbacks associated with metal-catalyzed reactions, it’s imperative to develop alternate metal-free synthetic routes .
Anticancer Drug Design
Isoxazole derivatives have displayed significant anti-cancer potential with diverse modes of actions such as growth factors, enzymes, kinases, etc . This makes them a promising candidate for anticancer drug design .
Nanocatalysis
Isoxazole derivatives are also used in the field of nanocatalysis . Nanocatalysis opens up many doors in sustainable chemistry .
Diversity-Oriented Synthesis
Isoxazole derivatives are used in diversity-oriented synthesis, a strategy used in drug discovery to create new chemical libraries that represent structurally diverse chemical entities .
Heterogeneous Nano-catalysis
A study has shown that isoxazole derivatives can be synthesized using Cu/graphene/clay nanohybrid as a new heterogeneous nano catalyst . This method is described as a facile and convenient protocol for ‘click’ cycloaddition of structurally diverse alkynes with in situ generated nitrile oxides .
Sensing Applications
Isoxazole derivatives are also used in sensing applications . The specific details of these applications would require further research.
Pesticides
Isoxazole derivatives are used in the development of pesticides. They have been found to be effective against a variety of pests, and their unique chemical structure allows for a wide range of potential applications in this field .
Antiviral Agents
Isoxazole derivatives have shown potential as antiviral agents. Their ability to interfere with viral replication makes them a promising area of research for the treatment of various viral diseases .
Anti-Inflammatory Agents
Isoxazole derivatives have been studied for their anti-inflammatory properties. They may be useful in the treatment of various inflammatory conditions, including autoimmune diseases .
Antifungal Agents
Isoxazole derivatives have demonstrated antifungal properties. They could potentially be used in the development of new antifungal medications .
Antidepressants
Some isoxazole derivatives have shown promise as potential antidepressants. Further research is needed to fully understand their mechanism of action and potential benefits .
Neuroprotective Agents
Isoxazole derivatives have been studied for their neuroprotective effects. They may have potential applications in the treatment of neurodegenerative diseases .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-propan-2-yl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(2)6-4-7(12-9-6)8(10)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZIIYKXQXEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isopropylisoxazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



